2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, including a benzo[d][1,3]dioxole moiety, a pyrazolo[1,5-c][1,3]oxazine core, and a piperidine ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor effects , suggesting potential targets within cancerous cells.
Mode of Action
It’s worth noting that similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cells .
Biochemical Pathways
Given its potential antitumor effects , it may be involved in pathways related to cell growth and proliferation.
Result of Action
, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cells. This suggests that the compound could potentially have a similar effect.
Biochemical Analysis
Biochemical Properties
Related compounds have shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions within cells, potentially affecting processes such as cell signaling, gene expression, and cellular metabolism .
Cellular Effects
In cellular contexts, 2-(Benzo[d][1,3]dioxol-5-yl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] may have significant effects. For instance, related compounds have demonstrated anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . These compounds have been observed to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Construction of the Pyrazolo[1,5-c][1,3]oxazine Core: This step often involves the condensation of hydrazine derivatives with appropriate diketones or ketoesters, followed by cyclization.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be accomplished through a nucleophilic substitution reaction where the piperidine ring is introduced.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-c][1,3]oxazine core, potentially opening the ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the pyrazolo[1,5-c][1,3]oxazine core.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic organic chemistry.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research is ongoing to explore these activities in detail.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities. The unique structure allows for interactions with various biological targets.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers with specific properties, or as intermediates in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like piperonal and safrole, which share the benzo[d][1,3]dioxole moiety.
Spiro Compounds: Other spirocyclic compounds such as spirooxindoles and spiroindolines.
Pyrazolo[1,5-c][1,3]oxazine Derivatives: Compounds with similar pyrazolo[1,5-c][1,3]oxazine cores.
Uniqueness
The uniqueness of 2-(Benzo[d][1,3]dioxol-5-yl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] lies in its combination of these three distinct structural motifs, which can lead to unique biological activities and chemical properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-10-8-22(9-11-24)25-18(16-4-2-3-5-19(16)28-22)13-17(23-25)15-6-7-20-21(12-15)27-14-26-20/h2-7,12,18H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSMYKUOWDAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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